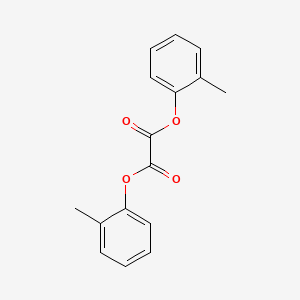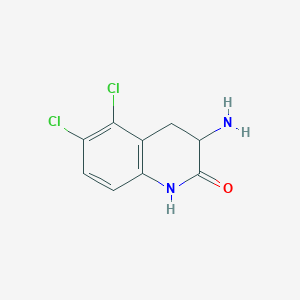
(1R,2S)-1,2-Difluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1,2-Difluoro-2,3-dihydro-1H-indene is a chiral fluorinated compound with significant interest in organic chemistry due to its unique structural properties and potential applications in various fields. The compound features two fluorine atoms attached to a dihydroindene framework, making it an intriguing subject for stereochemical and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-Difluoro-2,3-dihydro-1H-indene typically involves the dihydroindene framework’s fluorination. One common method includes the use of dihalogenation reactions where a suitable dihydroindene precursor is treated with a fluorinating agent under controlled conditions. The stereochemistry is controlled by the choice of reagents and reaction conditions, ensuring the desired (1R,2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or other fluorinating agents. The process must ensure high yield and purity, often involving multiple purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-Difluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the dihydroindene framework or remove fluorine atoms.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other substituents, providing a pathway to diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-1,2-Difluoro-2,3-dihydro-1H-indene is used as a building block for synthesizing more complex molecules. Its unique stereochemistry and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s fluorinated nature can enhance the metabolic stability and bioavailability of biologically active molecules. It is often explored in the design of pharmaceuticals and agrochemicals.
Medicine
In medicine, this compound derivatives may exhibit interesting pharmacological properties, including potential activity as enzyme inhibitors or receptor modulators.
Industry
Industrially, the compound can be used in the production of specialty chemicals, materials science, and as intermediates in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (1R,2S)-1,2-Difluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1,2-Difluoro-2,3-dihydro-1H-indene: Unique due to its specific stereochemistry and fluorination pattern.
(1R,2S)-1,2-Difluoro-2,3-dihydro-1H-naphthalene: Similar structure but with a naphthalene core.
(1R,2S)-1,2-Difluoro-2,3-dihydro-1H-benzene: Similar but with a benzene core.
Uniqueness
This compound stands out due to its specific dihydroindene framework and the stereochemical arrangement of its fluorine atoms. This unique structure imparts distinct reactivity and interaction profiles compared to other fluorinated compounds.
Properties
CAS No. |
61550-23-0 |
|---|---|
Molecular Formula |
C9H8F2 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(1R,2S)-1,2-difluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8F2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
InChI Key |
QTGCFPFFNWGZDN-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)F)F |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14569966.png)

![[Bis(phosphonooxy)methoxy]acetic acid](/img/structure/B14569980.png)



![1,1'-[(3-Methoxyphenyl)methylene]dipiperidine](/img/structure/B14570004.png)


